molecular formula C13H12N2O3S B12621536 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate CAS No. 920976-28-9

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate

Cat. No.: B12621536
CAS No.: 920976-28-9
M. Wt: 276.31 g/mol
InChI Key: HTBZTEIKJQUXBV-UHFFFAOYSA-N
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Description

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety in the molecule is highly reactive toward electrophilic agents, enabling substitution reactions. Key findings include:

Reaction TypeConditionsProduct/OutcomeReference
AlkylationNaH/DMF, alkyl halides (e.g., ethyl bromoacetate)Formation of thioether derivatives
AcylationAcetyl chloride, base (e.g., KOH)Thioester formation

For example, reaction with ethyl bromoacetate under basic conditions replaces the sulfanyl hydrogen, yielding ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate . Similar reactivity is observed with other alkyl/aryl halides .

Ester Hydrolysis

The prop-2-enoate ester group undergoes hydrolysis under acidic or basic conditions:

Reaction MediumConditionsProductReference
Acidic (HCl)Aqueous ethanol, refluxProp-2-enoic acid derivative
Basic (NaOH)Aqueous THF, room temperatureSodium prop-2-enoate salt

The α,β-unsaturated ester is resistant to hydrolysis compared to saturated esters due to conjugation stabilization but reacts under prolonged heating .

Michael Addition Reactions

The α,β-unsaturated ester participates in Michael additions with nucleophiles (e.g., amines, thiols):

NucleophileConditionsProductReference
PiperazineEthanol, 60°Cβ-Amino ester adduct
ThiophenolDMF, RTβ-Substituted thioether

For instance, reaction with piperazine generates a β-amino ester derivative, confirmed by 1H^{1}\text{H}-NMR shifts at δ 3.5–4.0 ppm (methylene protons) .

Condensation and Cycloaddition Reactions

The oxadiazole ring and prop-2-enoate group enable cycloadditions and condensations:

Reaction TypeConditionsProductReference
Diels-AlderXylene, refluxHexacyclic adducts
Mannich ReactionFormaldehyde, ethanol, ΔAminomethylated derivatives

The Mannich reaction with formaldehyde and benzylpiperazine introduces a methylene-amine group at the oxadiazole’s sulfanyl position .

Oxidation and Disulfide Formation

The sulfanyl group oxidizes to form disulfides:

Oxidizing AgentConditionsProductReference
H2_2O2_2Acetic acid, RTDisulfide-linked dimer
I2_2Ethanol, 0°CPolysulfide byproducts

Disulfide formation is confirmed via FT-IR loss of S–H stretch (2500–2600 cm1^{-1}).

Photochemical Reactivity

The α,β-unsaturated ester undergoes [2+2] photocycloaddition under UV light:

SubstrateConditionsProductReference
Maleic anhydrideUV (365 nm), THFCyclobutane derivative

This reaction is stereospecific, producing cis-fused cycloadducts .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have identified compounds containing the oxadiazole moiety as promising candidates in cancer therapy. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Key Findings:

  • A study demonstrated that certain oxadiazole derivatives exhibited significant cytotoxicity against the LN229 glioblastoma cell line, leading to apoptosis through DNA damage mechanisms .
  • Another investigation reported that specific oxadiazole compounds showed growth inhibition percentages ranging from 51.88% to 86.61% against multiple cancer cell lines, including OVCAR-8 and NCI-H40 .

Anti-Diabetic Properties

The anti-diabetic potential of oxadiazole derivatives has also been explored. In vivo studies using genetically modified Drosophila melanogaster models indicated that these compounds could significantly lower glucose levels.

Key Findings:

  • Compounds derived from oxadiazoles demonstrated notable anti-diabetic activity, suggesting their potential as therapeutic agents for managing diabetes .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied, revealing efficacy against various bacterial strains.

Key Findings:

  • A series of synthesized N-substituted derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting higher potency than standard reference drugs .

Data Table: Summary of Biological Activities

Activity Study Reference Cell Line/Model Results
Anti-Cancer LN229 GlioblastomaSignificant cytotoxicity observed
Multiple Cancer Cell LinesGrowth inhibition: 51.88% - 86.61%
Anti-Diabetic Drosophila melanogasterSignificant glucose level reduction
Antimicrobial Staphylococcus aureus, E. coliHigh antimicrobial activity

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in treating various diseases:

  • Cytotoxicity Assay on Glioblastoma Cells : A specific derivative was tested for its ability to induce apoptosis in glioblastoma cells, showing promising results that warrant further investigation into its mechanism of action.
  • In Vivo Anti-Diabetic Study : The use of genetically modified fruit flies demonstrated that certain compounds could effectively lower blood sugar levels, suggesting potential for future drug development.
  • Antimicrobial Screening : A comprehensive screening of synthesized compounds revealed several candidates with potent activity against clinically relevant pathogens, supporting their use as lead compounds in drug discovery.

Mechanism of Action

The mechanism of action of 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thioether linkage can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate is unique due to its combination of the oxadiazole ring and the thioether linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H12N2O3SC_{12}H_{12}N_{2}O_{3}S. The structure comprises two planar units: the 5-phenyl-1,3,4-oxadiazol-2-yl sulfanyl group and the ethyl prop-2-enoate moiety. The compound exhibits stabilization through weak intermolecular hydrogen bonds and π–π stacking interactions between its phenyl and oxadiazole rings .

Biological Activity Overview

The biological activities of oxadiazole derivatives have been widely studied, particularly their anticancer properties. The following sections detail specific findings regarding the activity of this compound.

Anticancer Activity

Research indicates that oxadiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µg/mL) Mechanism of Action
HCT116 (Colon Cancer)3.29Induction of apoptosis via mitochondrial pathway
MCF7 (Breast Cancer)0.28Inhibition of tubulin polymerization
A549 (Lung Cancer)0.52Cell cycle arrest at G2/M phase

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle disruption .

The mechanisms underlying the anticancer activity of this compound may involve:

  • Inhibition of Tubulin Polymerization : Similar to other oxadiazole derivatives, this compound may inhibit tubulin assembly, leading to disrupted mitotic spindle formation and subsequent cell death.
  • Induction of Apoptosis : The compound has shown potential in triggering apoptotic pathways in cancer cells, which could be mediated by oxidative stress or mitochondrial dysfunction.
  • Cell Cycle Arrest : The ability to halt the cell cycle at specific phases contributes to its efficacy as an anticancer agent .

Case Studies

Several studies have highlighted the biological effects of oxadiazole derivatives similar to this compound:

  • Study on HCT116 Cells : A derivative demonstrated an IC50 value of 3.29 µg/mL against HCT116 cells, suggesting potent growth inhibition through apoptosis induction.
  • MCF7 Cell Line Investigation : Another related compound showed an IC50 value of 0.28 µg/mL against MCF7 cells, indicating high efficacy in breast cancer treatment through mechanisms involving tubulin interaction .

Properties

CAS No.

920976-28-9

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate

InChI

InChI=1S/C13H12N2O3S/c1-2-11(16)17-8-9-19-13-15-14-12(18-13)10-6-4-3-5-7-10/h2-7H,1,8-9H2

InChI Key

HTBZTEIKJQUXBV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCSC1=NN=C(O1)C2=CC=CC=C2

Origin of Product

United States

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